molecular formula C9H14N4O3 B12927586 (S)-3-(1H-Imidazol-4-yl)-2-(2-(methylamino)acetamido)propanoic acid

(S)-3-(1H-Imidazol-4-yl)-2-(2-(methylamino)acetamido)propanoic acid

Cat. No.: B12927586
M. Wt: 226.23 g/mol
InChI Key: FFHVWZAZBDMXHD-ZETCQYMHSA-N
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Description

(S)-3-(1H-Imidazol-4-yl)-2-(2-(methylamino)acetamido)propanoic acid is a complex organic compound that features an imidazole ring, a methylamino group, and an acetamido group. Compounds with such structures are often of interest in various fields of scientific research due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1H-Imidazol-4-yl)-2-(2-(methylamino)acetamido)propanoic acid typically involves multi-step organic synthesis. The process may start with the preparation of the imidazole ring, followed by the introduction of the methylamino group and the acetamido group. Common reagents used in these steps include imidazole, methylamine, and acetic anhydride. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of catalysts to facilitate specific reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful monitoring of reaction conditions and the use of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1H-Imidazol-4-yl)-2-(2-(methylamino)acetamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological molecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Utilizing its properties in the development of new materials or chemicals.

Mechanism of Action

The mechanism of action of (S)-3-(1H-Imidazol-4-yl)-2-(2-(methylamino)acetamido)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole ring.

    Imidazole derivatives: Compounds with similar ring structures.

    Acetamido compounds: Molecules with acetamido groups.

Uniqueness

(S)-3-(1H-Imidazol-4-yl)-2-(2-(methylamino)acetamido)propanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness may confer distinct biological activities or chemical properties compared to similar compounds.

Properties

Molecular Formula

C9H14N4O3

Molecular Weight

226.23 g/mol

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-[[2-(methylamino)acetyl]amino]propanoic acid

InChI

InChI=1S/C9H14N4O3/c1-10-4-8(14)13-7(9(15)16)2-6-3-11-5-12-6/h3,5,7,10H,2,4H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t7-/m0/s1

InChI Key

FFHVWZAZBDMXHD-ZETCQYMHSA-N

Isomeric SMILES

CNCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O

Canonical SMILES

CNCC(=O)NC(CC1=CN=CN1)C(=O)O

Origin of Product

United States

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